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Compound of Interest

4-tert-Butyl-1-chloro-2-
Compound Name:
nitrobenzene

Cat. No.: B1354411

An In-Depth Technical Guide to 4-tert-Butyl-1-chloro-2-nitrobenzene: Structure, Properties,
and Synthetic Applications

Abstract

4-tert-Butyl-1-chloro-2-nitrobenzene is a substituted aromatic compound of significant
interest in synthetic organic chemistry and drug discovery. As a versatile chemical intermediate,
its unique substitution pattern—featuring a bulky tert-butyl group, a reactive chloro group, and a
synthetically malleable nitro group—offers a platform for the construction of complex molecular
architectures. This guide provides a comprehensive overview of its molecular structure,
physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and an
exploration of its applications as a building block in research and development. The content is
tailored for researchers, scientists, and drug development professionals seeking to leverage
this compound in their work.

Molecular Identity and Structure
Chemical Identifiers

The unique identity of 4-tert-Butyl-1-chloro-2-nitrobenzene is established by several key
identifiers, which are crucial for database searches, regulatory compliance, and procurement.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1354411?utm_src=pdf-interest
https://www.benchchem.com/product/b1354411?utm_src=pdf-body
https://www.benchchem.com/product/b1354411?utm_src=pdf-body
https://www.benchchem.com/product/b1354411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value Source(s)

4-tert-butyl-1-chloro-2-
IUPAC Name _ [1]
nitrobenzene

CAS Number 58574-05-3 [L1[2][3][4]

Molecular Formula C10H12CINO2 [1112]14]
CC(C)

SMILES (C)C1=CC(=C(C=C1)CI)-- [1][2]

INVALID-LINK--[O-]

AGZGOTUKAZSIIO-
InChlKey [1]
UHFFFAOYSA-N

Molecular Structure and Weight

The molecular structure consists of a benzene ring substituted with three distinct functional

groups. The chloro and nitro groups are positioned ortho to each other at positions 1 and 2,
respectively. The tert-butyl group is located at position 4, para to the chloro substituent. This
arrangement has significant implications for the molecule's reactivity and steric profile.

The molecular weight of the compound is a fundamental property for stoichiometric calculations
in chemical reactions.

Property Value Source(s)
Molecular Weight 213.66 g/mol [1112][3][5]
Monoisotopic Mass 213.0556563 Da [1]

Physicochemical and Handling Properties

The physical state and chemical properties dictate the handling, storage, and application of 4-
tert-Butyl-1-chloro-2-nitrobenzene. Commercially available batches typically have a purity of
95% or higher.[2]
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Property

Value | Description

Source(s)

Appearance

Yellow liquid

[3]

Storage

Store at room temperature or
2-8 °C. Consult supplier-

specific recommendations.

[2]

Solubility

As a substituted nitroaromatic,
it is expected to be sparingly
soluble in water but soluble in
common organic solvents such
as dichloromethane, ether, and

toluene.

Hazards

While specific data is limited,
related chlorinated

nitroaromatic compounds are
harmful if swallowed, inhaled,

or in contact with skin.[6][7]

Synthesis and Mechanistic Insights

The synthesis of 4-tert-Butyl-1-chloro-2-nitrobenzene is logically approached as a two-step

process starting from chlorobenzene. This strategy is dictated by the directing effects of the

substituents in electrophilic aromatic substitution reactions.

Synthetic Strategy: Causality and Control

o Step 1: Friedel-Crafts Alkylation. The first step involves the introduction of the tert-butyl group

onto the chlorobenzene ring. Chlorobenzene is the starting material, and the chloro group is

an ortho, para-director. The reaction with a tert-butyl source, such as tert-butyl chloride,

under Lewis acid catalysis (e.g., AICI3) will yield a mixture of products.[8] Due to the

significant steric bulk of the tert-butyl group, the para-substituted product, 4-tert-butyl-1-

chlorobenzene, is heavily favored over the ortho-substituted product. This steric control is

key to achieving high regioselectivity.
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Step 2: Electrophilic Nitration. The second step is the nitration of the 4-tert-butyl-1-
chlorobenzene intermediate. In this molecule, both the chloro and tert-butyl groups are ortho,
para-directors. The positions ortho to the chloro group (positions 2 and 6) and ortho to the
tert-butyl group (positions 3 and 5) are activated. The nitro group is installed at the 2-position
due to a combination of electronic and steric factors. The 2-position is activated by the para-
chloro group and is sterically less hindered than the position ortho to the bulky tert-butyl
group. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.
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Caption: Synthetic workflow for 4-tert-Butyl-1-chloro-2-nitrobenzene.

Experimental Protocol (Representative)

This protocol is a representative methodology based on established chemical principles. All
work must be conducted in a well-ventilated fume hood with appropriate personal protective
equipment.

Step 1: Synthesis of 4-tert-Butyl-1-chlorobenzene

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping
funnel, and a reflux condenser connected to a gas trap (to handle HCI evolution).

Charging: Add anhydrous aluminum chloride (AICls, 1.1 eq.) to the flask. Add chlorobenzene
(5 eq., serving as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an
ice bath.

Addition: Slowly add tert-butyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-
60 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.

Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing
concentrated HCI (to hydrolyze the catalyst).

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the
excess chlorobenzene by distillation. The crude product can be purified by vacuum
distillation to yield pure 4-tert-butyl-1-chlorobenzene.

Step 2: Synthesis of 4-tert-Butyl-1-chloro-2-nitrobenzene

e Setup: In a clean, dry flask equipped with a magnetic stirrer and a dropping funnel, cool
concentrated sulfuric acid (H2SOa4, 3 eq.) to 0-5 °C in an ice-salt bath.
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 Nitrating Mixture: Prepare the nitrating mixture by adding concentrated nitric acid (HNOs, 1.2
eg.) dropwise to the cold sulfuric acid with constant stirring.

o Addition: Add the 4-tert-butyl-1-chlorobenzene (1.0 eq.) from Step 1 dropwise to the cold
nitrating mixture, ensuring the temperature does not exceed 10 °C.

e Reaction: Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC until the
starting material is consumed.

e Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice. A yellow
precipitate or oil should form.

o Workup: If the product is solid, collect it by filtration and wash with cold water until the
washings are neutral. If it is an oil, extract it with a suitable organic solvent (e.qg.,
dichloromethane). Wash the organic extracts with water, 5% sodium bicarbonate solution,
and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the
solvent under reduced pressure. The crude product can be purified by column
chromatography or distillation to yield 4-tert-Butyl-1-chloro-2-nitrobenzene.

Applications in Research and Drug Development

4-tert-Butyl-1-chloro-2-nitrobenzene is primarily valued as a chemical building block.[3] Its
utility stems from the distinct reactivity of its three functional groups, which can be selectively
transformed to build more complex molecules. The nitro group, while sometimes associated
with toxicity, is a highly versatile precursor to other functionalities, particularly amines, which
are ubiquitous in pharmaceuticals.[9]

e Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative
(4-tert-butyl-2-chloroaniline) using various reagents (e.g., SnClz, Hz2/Pd-C). This resulting
aromatic amine is a common precursor for the synthesis of heterocycles, amides, and
sulfonamides.

¢ Nucleophilic Aromatic Substitution (SNAr): The chloro group, activated by the electron-
withdrawing nitro group at the ortho position, is susceptible to nucleophilic aromatic
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substitution. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles,
providing a pathway to a wide range of derivatives.

» Steric Influence: The bulky tert-butyl group serves as a steric anchor, directing reactions to
other parts of the molecule and influencing the final conformation of the target compound.
This can be critical for achieving specific binding interactions in drug candidates.
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Caption: Key synthetic transformations of 4-tert-Butyl-1-chloro-2-nitrobenzene.

Safety and Handling

Given the hazards associated with related chlorinated nitroaromatics, stringent safety protocols
are mandatory when handling 4-tert-Butyl-1-chloro-2-nitrobenzene.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab
coat, and chemical safety goggles or a face shield.[7][10]

e Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of vapors.[6][10]
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e Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the
laboratory. Wash hands thoroughly after handling.[6][7]

o First Aid:

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.[6]

o Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the
eyelids open.[6]

o Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[6]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

» Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Do not allow the chemical to enter drains.

Conclusion

4-tert-Butyl-1-chloro-2-nitrobenzene is a valuable and synthetically versatile intermediate. Its
well-defined molecular structure, characterized by a specific arrangement of chloro, nitro, and
tert-butyl groups, provides a predictable platform for advanced organic synthesis. A logical and
controllable synthetic route makes it an accessible starting material for researchers. By
understanding its properties, synthesis, and reactivity, professionals in chemistry and drug
development can effectively utilize this compound as a key building block for creating novel and
complex molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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